

## A Technical Guide to Yohimbine-13C,d3 for Research Applications

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Compound of Interest		
Compound Name:	Yohimbine-13C,d3	
Cat. No.:	B12056476	Get Quote

This technical guide is intended for researchers, scientists, and drug development professionals interested in the procurement and application of **Yohimbine-13C,d3**. This isotopically labeled compound is a critical tool for quantitative bioanalytical studies, serving as an internal standard in mass spectrometry-based assays.

#### Introduction to Yohimbine-13C,d3

Yohimbine is a naturally occurring indole alkaloid primarily sourced from the bark of the Pausinystalia yohimbe tree. It is well-documented as a selective antagonist of  $\alpha 2$ -adrenergic receptors.[1] This mechanism of action leads to an increase in the release of norepinephrine, resulting in a range of physiological effects that have been investigated for their potential therapeutic benefits, including in the context of erectile dysfunction and weight management.

Yohimbine-13C,d3 is a stable isotope-labeled version of yohimbine, where one carbon atom is replaced with Carbon-13 and three hydrogen atoms are replaced with deuterium. This labeling results in a mass shift, allowing it to be distinguished from the unlabeled endogenous or administered yohimbine in a sample by mass spectrometry. Its identical chemical and physical properties to the unlabeled compound make it an ideal internal standard for correcting for matrix effects and variations in sample preparation and instrument response, ensuring accurate quantification.[2]

## **Suppliers and Product Specifications**







For researchers looking to procure **Yohimbine-13C,d3**, several reputable suppliers offer this compound for research purposes. The following table summarizes key quantitative data from various suppliers. Note that availability and pricing are subject to change and should be confirmed with the respective supplier.



Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	Storage Condition s
Sigma- Aldrich	731242	1261254- 59-4	<sup>13</sup> CC20D3H 23N2O3	358.45	≥98% (CP), ≥99 atom % <sup>13</sup> C, ≥99 atom % D	-20°C
MedChem Express	HY-12715S	1261254- 59-4	C20 <sup>13</sup> CH23 D3N2O3	358.45	>98%	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)
Clinivex	RCLS3C53 306	1261254- 59-4	C20 <sup>13</sup> CH23 D3N2O3	358.45	Inquire	Room temperatur e, protected from light and moisture, unless otherwise specified
TLC Pharmaceu tical Standards	Y-012	1261254- 59-4	C20 <sup>13</sup> CH23 D3N2O3	358.46	Inquire	Inquire



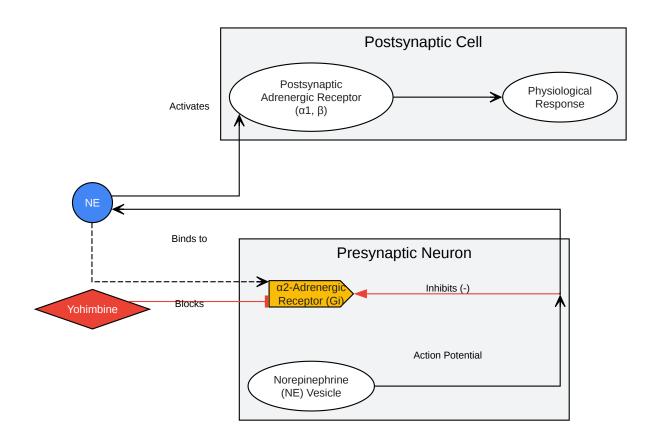
# Mechanism of Action: $\alpha$ 2-Adrenergic Receptor Antagonism

Yohimbine's primary pharmacological action is the competitive antagonism of  $\alpha 2$ -adrenergic receptors. These receptors are predominantly located on presynaptic nerve terminals and play a crucial role in a negative feedback loop that regulates the release of norepinephrine.

Under normal physiological conditions, norepinephrine released into the synaptic cleft can bind to presynaptic  $\alpha 2$ -adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o class. This binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP inhibits further release of norepinephrine from the presynaptic neuron.

By blocking these  $\alpha 2$ -adrenergic receptors, yohimbine prevents norepinephrine from binding and thus interrupts this negative feedback mechanism.[3] The inhibition of the Gi signaling pathway leads to a sustained or increased release of norepinephrine into the synaptic cleft, resulting in enhanced sympathetic nervous system activity. This "spillover" of norepinephrine can then act on postsynaptic  $\alpha 1$  and  $\beta$ -adrenergic receptors on target cells, mediating various physiological responses.[3]





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Yohimbine's antagonism of the presynaptic  $\alpha$ 2-adrenergic receptor.

### **Experimental Protocols**

**Yohimbine-13C,d3** is primarily used as an internal standard for the accurate quantification of yohimbine in biological matrices such as plasma, serum, and urine, as well as in dietary supplements. Below is a representative experimental protocol for the analysis of yohimbine in a sample matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify the concentration of yohimbine in a given sample using Yohimbine-13C,d3 as an internal standard.

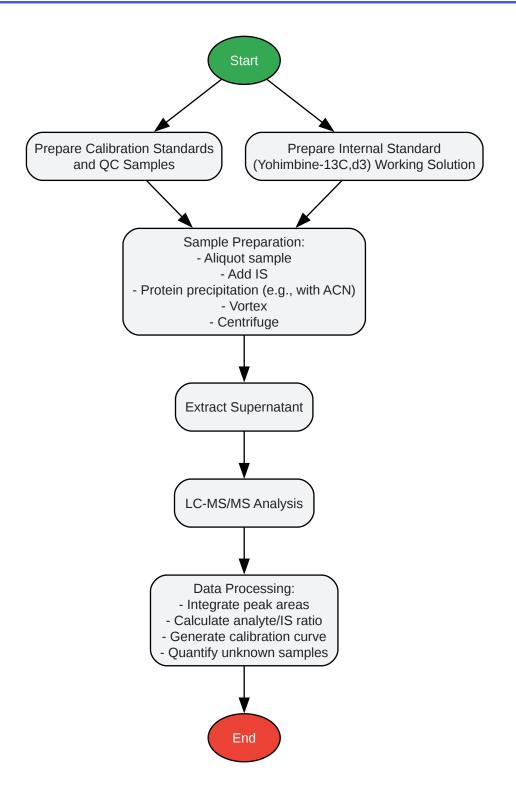


#### **Materials:**

- · Yohimbine analytical standard
- Yohimbine-13C,d3 (Internal Standard, IS)
- · Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid, LC-MS grade
- · Ultrapure water
- Sample matrix (e.g., human plasma, herbal extract)
- · Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

### **Experimental Workflow Diagram**





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